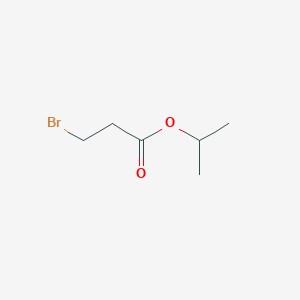

Isopropyl 3-bromopropanoate

CAS No.: 100983-10-6

Cat. No.: VC8189127

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100983-10-6 |

|---|---|

| Molecular Formula | C6H11BrO2 |

| Molecular Weight | 195.05 g/mol |

| IUPAC Name | propan-2-yl 3-bromopropanoate |

| Standard InChI | InChI=1S/C6H11BrO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | KQNJUTDIDREYGN-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)CCBr |

| Canonical SMILES | CC(C)OC(=O)CCBr |

Introduction

Chemical Identity and Structural Characteristics

Isopropyl 3-bromopropanoate, systematically named propan-2-yl 3-bromopropanoate, belongs to the class of α,β-substituted esters. Its IUPAC name reflects the isopropyl ester group (-OCH(CH₃)₂) and the bromine atom at the third carbon of the propanoic acid chain. Key identifiers include:

The compound’s structure combines electrophilic (bromine) and nucleophilic (ester carbonyl) sites, enabling diverse reactivity. The bromine atom at the β-position facilitates substitution reactions, while the ester group participates in hydrolysis or transesterification .

Synthesis and Manufacturing

One-Pot Synthesis from Acrylate Precursors

A patented method (CN111253255A) outlines a high-yield, one-pot synthesis of 3-bromopropionate esters using acrylate derivatives . The process involves:

-

Reaction Setup: Combining acrylate (e.g., ethyl acrylate) with an alcohol solvent (e.g., methanol) and a polymerization inhibitor (e.g., hydroquinone).

-

Bromination: Dropwise addition of acetyl bromide (CH₃COBr) at room temperature, followed by heating to 50–60°C.

-

Workup: Distillation under atmospheric pressure to recover solvent and byproducts (e.g., methyl acetate), followed by vacuum distillation to isolate the product .

Example Synthesis:

-

Reactants: Ethyl acrylate (1 mol), methanol (5 mol), acetyl bromide (1.1 mol).

-

Conditions: 1 hr at room temperature, 1 hr at 55°C.

-

Yield: 51% ethyl 3-bromopropanoate and 56.8 g methyl 3-bromopropanoate byproduct .

This method’s advantages include minimal waste (recoverable solvents) and scalability. Substituting the alcohol solvent with isopropanol would directly yield isopropyl 3-bromopropanoate.

Physicochemical Properties

Isopropyl 3-bromopropanoate is a liquid at room temperature, with properties influenced by its polar ester and bromide groups:

The bromide’s electronegativity increases the compound’s density (1.4–1.5 g/cm³ predicted) compared to non-halogenated esters.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The β-bromine atom undergoes SN2 displacement with nucleophiles (e.g., cyanide, amines). For example, reacting with alcoholic KCN yields 3-cyanopropanoate esters, which hydrolyze to α-hydroxy acids :

Here, R represents the propanoate backbone.

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the ester bond, producing 3-bromopropanoic acid and isopropanol:

Applications in Organic Synthesis

Pharmaceutical Intermediates

Isopropyl 3-bromopropanoate serves as a precursor to β-substituted propanoic acids, which are building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants . For instance, its cyanide substitution product can be hydrolyzed to malic acid derivatives used in chiral synthesis .

Agrochemicals

Bromoesters are alkylating agents in pesticide synthesis. The bromide’s leaving-group ability facilitates coupling with heterocycles (e.g., pyridine) to create herbicidal compounds .

Materials Science

In polymer chemistry, this compound acts a chain-transfer agent or crosslinker due to its radical reactivity at the C-Br bond .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume